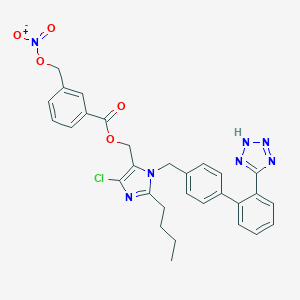

NO-Losartan A

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28ClN7O5/c1-2-3-11-27-32-28(31)26(19-42-30(39)23-8-6-7-21(16-23)18-43-38(40)41)37(27)17-20-12-14-22(15-13-20)24-9-4-5-10-25(24)29-33-35-36-34-29/h4-10,12-16H,2-3,11,17-19H2,1H3,(H,33,34,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJCPZGVGOVWQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(=O)C5=CC=CC(=C5)CO[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28ClN7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual-Action Mechanism of NO-Losartan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NO-Losartan represents a novel class of pharmacodynamic hybrids engineered to augment the therapeutic profile of the widely-used antihypertensive agent, losartan. By chemically linking a nitric oxide (NO)-donating moiety to the core losartan structure, these compounds are designed to possess a dual mechanism of action. They retain the angiotensin II type 1 (AT1) receptor antagonism inherent to losartan while simultaneously leveraging the vasodilatory and cytoprotective effects of nitric oxide. This guide provides an in-depth technical overview of the mechanism of action of NO-Losartan, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action

The pharmacological activity of NO-Losartan is a composite of two distinct but complementary pathways:

-

AT1 Receptor Antagonism: The losartan component of the hybrid molecule acts as a selective and competitive antagonist of the angiotensin II type 1 (AT1) receptor.[1] Angiotensin II is a potent vasoconstrictor and a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance.[2] By blocking the AT1 receptor, the losartan moiety prevents angiotensin II from exerting its pressor effects, leading to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[1][2]

-

Nitric Oxide Donation: The NO-donor moiety, covalently attached to the losartan molecule, is designed to release nitric oxide.[3] NO is a critical signaling molecule and a potent endogenous vasodilator. Once released, NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn activates cGMP-dependent protein kinase (PKG). The activation of this pathway ultimately leads to a decrease in intracellular calcium levels and smooth muscle relaxation, resulting in vasodilation. This NO-mediated vasodilation is independent of the RAAS blockade and is intended to provide an additional, synergistic blood pressure-lowering effect.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general workflow for the synthesis and evaluation of NO-Losartan.

References

The Dual-Action Vasodilators: A Technical Guide to the Pharmacodynamics of Nitric Oxide-Donating Sartans

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of nitric oxide (NO)-donating sartans, also known as NO-releasing angiotensin II type 1 (AT1) receptor blockers, represents a novel therapeutic strategy in cardiovascular medicine.[1][2] These hybrid drugs are designed to concurrently address two key pathways in blood pressure regulation and endothelial health: the renin-angiotensin system (RAS) and the nitric oxide signaling cascade.[1][2][3] By combining the established antihypertensive effects of sartans with the vasodilatory and cytoprotective properties of nitric oxide, these compounds offer the potential for enhanced efficacy and a broader therapeutic window compared to their parent molecules alone. This technical guide provides an in-depth exploration of the pharmacodynamics of NO-donating sartans, detailing their mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the intricate signaling pathways involved.

Core Pharmacodynamic Principles

NO-donating sartans are prodrugs engineered to release nitric oxide while retaining the ability to block the AT1 receptor. The sartan component competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby preventing vasoconstriction, aldosterone release, and sympathetic activation. Concurrently, the NO-donating moiety releases nitric oxide, which activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and results in vasodilation. The slow and sustained release of NO from these hybrid molecules is a key design feature, aiming to mimic physiological NO production and avoid the tolerance issues associated with traditional nitrate therapies.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data from preclinical studies on various NO-donating sartans. These data highlight their dual action on AT1 receptor blockade and NO-mediated effects.

| Compound | Animal Model | Dose | Change in Mean Arterial Pressure (mmHg) | Reference |

| NO-Losartan (4a) | Spontaneously Hypertensive Rats | 10 mg/kg | ↓ 35 ± 4 | |

| Losartan | Spontaneously Hypertensive Rats | 10 mg/kg | ↓ 28 ± 3 | |

| L-NAME treated rats (recovery) | Losartan (2 weeks) | Not specified | 113 ± 4 (vs. 146 ± 5 untreated) |

| Compound | Assay | Key Findings | Reference |

| NO-Losartan derivatives | In vitro AT1 receptor antagonism | Exhibited AT1-antagonist properties with varying NO-releasing rates. | |

| Various ARBs (Losartan, Olmesartan, Telmisartan, Valsartan) | Human Umbilical Vein Endothelial Cells (HUVECs) | All increased NO release compared to untreated cells. Olmesartan showed the greatest effect with a 30% increase. | |

| Losartan | L-NAME treated rats (recovery) | Increased NO release in afferent arterioles after stimulation with acetylcholine and endothelin. | |

| Losartan + L-arginine | Patients with Heart Failure | Significantly increased urinary nitric oxide excretion, which correlated with improved hemodynamic variables. |

Signaling Pathways

The pharmacodynamic effects of NO-donating sartans are mediated through two primary and interconnected signaling pathways.

Angiotensin II Type 1 Receptor Signaling

Angiotensin II, a potent vasoconstrictor, normally binds to the AT1 receptor, a G-protein coupled receptor, initiating a cascade of intracellular events. This includes the activation of phospholipase C, leading to the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C, both contributing to vascular smooth muscle contraction. Sartans competitively block this interaction, thus inhibiting these downstream effects.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. New NO-releasing pharmacodynamic hybrids of losartan and its active metabolite: design, synthesis, and biopharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The latest advances in the discovery of nitric oxide hybrid drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Endothelial Effects of Losartan and its Nitric Oxide-Mediated Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the angiotensin II type 1 receptor (AT1R) antagonist, losartan, on endothelial function. The focus is on its nitric oxide (NO)-dependent and independent mechanisms of action. While a specific NO-donating derivative, NO-Losartan A, has been synthesized, publicly available data on its specific biological effects are limited. Therefore, this guide will concentrate on the extensive body of research detailing how the parent compound, losartan, and its metabolites improve endothelial health, primarily through their influence on nitric oxide bioavailability and related signaling pathways.

Core Mechanisms of Action

Losartan exerts its beneficial effects on the endothelium through two primary pathways. The first is its well-established role as an AT1R antagonist. The second is a more recently discovered, AT1R-independent mechanism involving direct stimulation of endothelial nitric oxide synthase (eNOS).

1.1 AT1R-Dependent Pathway: Mitigating Angiotensin II-Induced Dysfunction

Angiotensin II (Ang II) is a potent vasoconstrictor and a key driver of endothelial dysfunction. By binding to the AT1 receptor on endothelial and vascular smooth muscle cells, Ang II promotes oxidative stress through the activation of NADPH oxidase, which generates reactive oxygen species (ROS). These ROS, particularly superoxide anions, rapidly scavenge nitric oxide, reducing its bioavailability and impairing endothelium-dependent vasodilation.

Losartan competitively blocks the AT1 receptor, thereby inhibiting the downstream effects of Ang II. This blockade leads to:

-

Reduced Oxidative Stress: By preventing AT1R activation, losartan decreases NADPH oxidase activity, leading to lower production of ROS. This reduction in oxidative stress preserves NO.

-

Increased NO Bioavailability: With less ROS-mediated degradation, the bioavailability of endogenously produced NO increases, promoting vasodilation and restoring endothelial function.

-

Anti-inflammatory Effects: Losartan attenuates the pro-inflammatory role of AT1R activation, reducing the adhesion of monocytic cells to the endothelium[1].

1.2 AT1R-Independent Pathway: Direct eNOS Activation

Research has revealed that losartan and particularly its non-AT1R-blocking metabolite, EXP3179, can directly stimulate NO production in endothelial cells. This action is independent of Ang II and its receptor. The proposed mechanism involves the activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which initiates a signaling cascade through Phosphatidylinositol 3-kinase (PI3K) and the protein kinase Akt, ultimately leading to the phosphorylation and activation of eNOS.

This direct stimulation of the VEGFR2/PI3K/Akt/eNOS pathway represents a significant, pleiotropic effect of losartan that contributes to its vascular protective properties beyond simple blood pressure reduction[2][3][4].

Signaling Pathway Diagram

Quantitative Data Presentation

The following tables summarize the quantitative effects of losartan on key markers of endothelial function from human, animal, and in-vitro studies.

Table 1: Effects of Losartan on Endothelial Function in Human Studies

| Study Population | Losartan Dosage | Duration | Parameter Measured | Baseline Value | Post-Losartan Value | Key Finding | Citation(s) |

|---|---|---|---|---|---|---|---|

| Stage 2 Hypertensive Patients (n=30) | 50-100 mg/day | 6 weeks | Serum NO | 32.74 ± 3.01 µM/L | 79.04 ± 5.17 µM/L | Significant increase (P < 0.001) | [5] |

| Stage 2 Hypertensive Patients (n=30) | 50-100 mg/day | 6 weeks | Urinary NO Excretion | 58.21 ± 3.72 µM/L | 113.21 ± 8.63 µM/L | Significant increase (P < 0.001) | |

| Stage 2 Hypertensive Patients (n=30) | 50-100 mg/day | 6 weeks | Serum Malondialdehyde (MDA) | - | - | 15.3% reduction (P = 0.009) | |

| Mild Essential Hypertensive Patients (n=19) | - | 1 year | Acetylcholine-induced Relaxation | 82.1 ± 4.9% | 94.7 ± 1.1% | Normalized endothelial relaxation (P < 0.01) | |

| Type 2 Diabetes & Hypertensive Patients (n=13) | 50 mg twice daily | 4 weeks | Flow-Mediated Dilation (FMD) | - | 3.4 ± 0.44% | Significantly improved FMD vs. atenolol (2.58 ± 0.42%; P = 0.01) | |

| Type 2 Diabetes & Hypertensive Patients (n=13) | 50 mg twice daily | 4 weeks | 8-Isoprostanes (Oxidative Stress) | 0.067 ± 0.006 ng/ml | 0.039 ± 0.007 ng/ml | Significant reduction (P = 0.01) | |

| Women with history of Preeclampsia (n=11) | 50 mg/day | 6 weeks | Endothelium-dependent Vasodilation | Placebo-controlled | - | Increased vs. placebo (P < 0.001) |

| Women with history of Preeclampsia (n=11) | 50 mg/day | 6 weeks | NO-dependent Vasodilation | Placebo-controlled | - | Increased vs. placebo (P = 0.016) | |

Table 2: Effects of Losartan on Endothelial Function in Animal & In-Vitro Models

| Model / Cell Type | Compound & Concentration/Dose | Parameter Measured | Key Finding | Citation(s) |

|---|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | Losartan (1 µM) | NO Release | Caused an increase in NO release compared to untreated samples (P < 0.01) | |

| Bovine Aortic Endothelial Cells (BAECs) | EXP3179 (-logEC50, 8.2 mol/L) | eNOS Phosphorylation | Stimulated phosphorylation of eNOS and Akt; much greater magnitude than AT1R-blocking metabolite EXP3174. | |

| Rat Aorta | EXP3179 | Akt and eNOS Phosphorylation | Stimulated phosphorylation of both Akt and eNOS in the endothelium of intact aorta. | |

| Spontaneously Hypertensive Rats (SHR) | Losartan (10 mg/kg/day) for 8 days | Vascular Sympathoinhibitory Effects | Effects were attenuated by L-NAME, demonstrating a major role for NO. | |

| Wistar rats with L-NAME-induced hypertension | Losartan (10 mg/kg/day) for 6 weeks | Cardiac & Renal Glutathione (GSH) | Replenished depleted antioxidant GSH levels. |

| Wistar rats with L-NAME-induced hypertension | Losartan (10 mg/kg/day) for 6 weeks | Cardiac & Renal Malondialdehyde (MDA) | Ameliorated the increase in the oxidative stress marker MDA. | |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the effects of losartan on endothelial function.

3.1 Assessment of Endothelium-Dependent Vasodilation in Humans

-

Methodology: Flow-Mediated Dilation (FMD) of the Brachial Artery.

-

Principle: This non-invasive ultrasound technique measures the ability of the endothelium to release NO in response to a shear stress stimulus, causing the artery to dilate.

-

Protocol Summary:

-

Baseline Measurement: The diameter of the brachial artery is measured using a high-resolution ultrasound transducer.

-

Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (e.g., >200 mmHg) for 5 minutes to induce ischemia.

-

Post-Occlusion Measurement: The cuff is rapidly deflated, causing a sudden increase in blood flow (shear stress) through the brachial artery.

-

Dilation Measurement: The diameter of the brachial artery is continuously monitored for several minutes post-deflation. The maximum diameter achieved is recorded.

-

Calculation: FMD is expressed as the percentage change in artery diameter from baseline: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] * 100.

-

-

Reference Study: This method was used in the study of patients with type 2 diabetes and hypertension.

3.2 Quantification of Nitric Oxide Metabolites

-

Methodology: Measurement of Serum/Urine Nitrite and Nitrate (NOx).

-

Principle: NO is a highly reactive molecule with a short half-life. Its stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻), can be measured in biological fluids as a surrogate for NO production.

-

Protocol Summary (Griess Assay):

-

Sample Collection: Serum or 24-hour urine samples are collected from subjects at baseline and after the treatment period.

-

Nitrate Reduction: As nitrate is the most abundant metabolite, samples are first treated with a reducing agent (e.g., nitrate reductase) to convert all nitrate to nitrite.

-

Griess Reaction: The "Griess reagent" (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the nitrite-containing sample.

-

Colorimetric Detection: The Griess reagent reacts with nitrite in a diazotization reaction to form a pink/purple azo compound.

-

Quantification: The absorbance of the colored product is measured with a spectrophotometer (at ~540 nm) and compared to a standard curve of known nitrite concentrations to determine the total NOx concentration.

-

-

Reference Study: This method was employed in the study of hypertensive patients receiving losartan therapy.

3.3 In-Vitro Assessment of eNOS Activation

-

Methodology: Western Blotting for Phosphorylated eNOS and Akt.

-

Principle: This technique detects and quantifies specific proteins in a sample. Phosphorylation of eNOS (at Ser1177) and its upstream activator Akt are key indicators of their activation state.

-

Protocol Summary:

-

Cell Culture and Treatment: Endothelial cells (e.g., HUVECs or BAECs) are cultured and then treated with losartan or its metabolites (e.g., EXP3179) for a specified time.

-

Protein Extraction: Cells are lysed to release their total protein content.

-

SDS-PAGE: The protein lysate is loaded onto a polyacrylamide gel and separated by size using electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of eNOS (p-eNOS) and Akt (p-Akt), as well as antibodies for the total forms of these proteins.

-

Detection: A secondary antibody linked to a detection enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody. A chemiluminescent substrate is applied, and the light emitted is captured on film or with a digital imager.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein bands to determine the degree of activation.

-

-

Reference Study: This protocol was central to demonstrating the AT1R-independent activation of the PI3K/Akt/eNOS pathway by EXP3179.

Experimental Workflow Diagram

Conclusion

The angiotensin II receptor antagonist losartan provides significant benefits to endothelial function through a dual mechanism of action. Primarily, it blocks the deleterious effects of Angiotensin II on the AT1 receptor, leading to a marked reduction in oxidative stress and a subsequent increase in nitric oxide bioavailability. Furthermore, compelling evidence demonstrates that losartan and its metabolites can directly activate the eNOS enzyme via an AT1R-independent signaling pathway involving VEGFR2, PI3K, and Akt. This pleiotropic effect underscores the compound's role in vascular protection beyond its primary antihypertensive function. The development of specific NO-donating derivatives like this compound represents a logical next step in leveraging these combined mechanisms for therapeutic benefit. The comprehensive data presented in this guide highlight the critical role of losartan in improving endothelial health, making it a cornerstone therapy for patients with cardiovascular and endothelial-related pathologies.

References

- 1. Losartan | C22H23ClN6O | CID 3961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 3. Blood Pressure UK [bloodpressureuk.org]

- 4. Losartan Potassium 2.5 mg/mL Suspension - Expert Compounding | Bayview Pharmacy [bayviewrx.com]

- 5. Effects of angiotensin receptor blockers on endothelial nitric oxide release: the role of eNOS variants - PMC [pmc.ncbi.nlm.nih.gov]

The Role of NO-Losartan A in Modulating Vascular Tone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of NO-Losartan A, a pharmacodynamic hybrid agent designed to modulate vascular tone through a dual mechanism of action. By combining the properties of an Angiotensin II Type 1 (AT1) receptor antagonist with a nitric oxide (NO) donor, this compound represents an innovative strategy in cardiovascular drug development. This document details its mechanism of action, presents key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the critical pathways and workflows involved in its evaluation.

Introduction: A Dual-Action Approach to Vasodilation

Vascular tone, the degree of constriction within a blood vessel, is a critical determinant of blood pressure and tissue perfusion. Its regulation involves a complex interplay of signaling molecules and pathways. The renin-angiotensin system (RAS) is a key hormonal cascade that elevates blood pressure, primarily through the potent vasoconstrictor Angiotensin II (Ang II), which acts on AT1 receptors in vascular smooth muscle.[1] Concurrently, nitric oxide (NO) is a major endogenous vasodilator that promotes smooth muscle relaxation.[1]

Conventional antihypertensive therapies often target one of these pathways. Angiotensin Receptor Blockers (ARBs) like losartan selectively inhibit the AT1 receptor, preventing Ang II-induced vasoconstriction.[2] NO-donor drugs, on the other hand, supplement the body's natural NO, inducing vasodilation through a separate mechanism.[3]

This compound emerges from a therapeutic strategy to create a single molecule with a dual-function profile. These "NO-sartans" are pharmacodynamic hybrids that link an NO-releasing moiety to the losartan scaffold.[4] The rationale is to achieve more effective blood pressure control and potentially confer additional cardiovascular benefits, such as antiplatelet and anti-ischemic effects, by simultaneously blocking vasoconstriction and promoting active vasodilation. This compound possesses the antihypertensive effects of losartan with the added vasodilating properties of NO release.

Mechanism of Action

This compound modulates vascular tone via two distinct but complementary signaling pathways:

-

AT1 Receptor Antagonism : The losartan component of the molecule acts as a selective, competitive antagonist at the Angiotensin II Type 1 (AT1) receptor. By blocking this receptor, it prevents Angiotensin II from binding and initiating the downstream signaling cascade that leads to vascular smooth muscle contraction. This effectively inhibits a major pathway of vasoconstriction.

-

Nitric Oxide (NO) Donation : The NO-donor moiety chemically linked to the losartan backbone releases nitric oxide. Once released, NO diffuses into adjacent vascular smooth muscle cells. There, it binds to and activates soluble guanylyl cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent rise in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation (vasodilation).

This dual mechanism is illustrated in the signaling pathway diagram below.

Quantitative Data on Vascular Effects

Preclinical studies on NO-losartan hybrids have quantified their dual pharmacological activities. The data below is derived from key studies on prototypical NO-sartans, such as compound 2a from Breschi et al. (2004), which serves as a representative for this class of molecules.

Table 1: In Vitro Vasorelaxant Activity and AT1 Receptor Antagonism

This table summarizes the potency of NO-losartan compound 2a in relaxing pre-contracted rat aortic rings (a measure of NO-mediated vasodilation) and its ability to antagonize Angiotensin II-induced contractions.

| Compound | Vasorelaxant Potency (pD₂) | Max Relaxation (Eₘₐₓ %) | AT₁ Antagonist Potency (pA₂) |

| NO-Losartan (2a) | 5.50 ± 0.08 | 98 ± 2 | 8.01 ± 0.11 |

| Losartan | - | - | 8.13 ± 0.09 |

| Sodium Nitroprusside (SNP) | 8.21 ± 0.06 | 100 ± 1 | - |

Data adapted from Breschi M.C., et al., J. Med. Chem. 2004.

-

pD₂ : The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher value indicates greater potency.

-

Eₘₐₓ : The maximum observed relaxation effect.

-

pA₂ : A measure of the potency of a competitive antagonist. A higher value indicates greater antagonist potency.

Table 2: In Vivo Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

This table shows the effect of a single oral dose of NO-losartan compound 2a on systolic blood pressure (SBP) in conscious Spontaneously Hypertensive Rats (SHR), a common animal model for human essential hypertension.

| Treatment (30 µmol/kg, p.o.) | Basal SBP (mmHg) | Max SBP Reduction (ΔmmHg) | Time to Max Effect (hours) |

| NO-Losartan (2a) | 185 ± 4 | -58 ± 5 | 6 |

| Losartan | 184 ± 3 | -55 ± 4 | 6 |

| Captopril (ACE Inhibitor) | 186 ± 4 | -60 ± 3 | 6 |

| Vehicle (Control) | 185 ± 3 | -5 ± 2 | - |

Data adapted from Breschi M.C., et al., J. Med. Chem. 2004.

-

p.o. : per os (by mouth).

-

ΔmmHg : Change in millimeters of mercury.

The data indicate that the NO-losartan hybrid retains the full AT1 antagonist potency of the parent drug while gaining significant vasorelaxant properties comparable to standard NO donors. In vivo, it demonstrates antihypertensive efficacy similar to both losartan and the ACE inhibitor captopril.

Experimental Protocols

The evaluation of this compound's effect on vascular tone relies on established preclinical models. The following are detailed methodologies for key experiments.

Ex Vivo Assessment of Vasorelaxation (Wire Myography)

Wire myography is the gold standard for measuring the isometric tension of isolated small blood vessels, allowing for the direct assessment of a compound's effect on vascular tone.

Objective: To determine the vasorelaxant potency and efficacy of this compound on isolated arterial rings.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a male Wistar or Spontaneously Hypertensive Rat (250-300g).

-

Excise the thoracic aorta or mesenteric artery and immediately place it in cold, oxygenated Krebs-Henseleit physiological saline solution (PSS).

-

Under a dissection microscope, carefully remove adherent connective and adipose tissue.

-

Cut the vessel into 2-3 mm rings. For some experiments, the endothelium may be mechanically removed by gently rubbing the luminal surface.

-

-

Mounting:

-

Mount each arterial ring in a multi-chamber wire myograph by passing two fine stainless steel wires through the lumen.

-

One wire is attached to a force transducer, and the other to a micrometer, allowing for precise control of tension.

-

The myograph chambers are filled with PSS, maintained at 37°C, and continuously aerated with 95% O₂ / 5% CO₂.

-

-

Equilibration and Normalization:

-

Allow the mounted rings to equilibrate for at least 30-60 minutes.

-

Perform a normalization procedure to determine the optimal resting tension for maximal contractile response. This involves stepwise stretching of the vessel to mimic its physiological state under a set transmural pressure (e.g., 100 mmHg).

-

-

Viability and Pre-contraction:

-

Assess the viability of the tissue by inducing contraction with a high-potassium solution (e.g., 60 mM KCl).

-

After washing out the KCl and allowing the tissue to return to baseline, induce a stable, submaximal contraction using a vasoconstrictor like Phenylephrine (PE, e.g., 1 µM) or Angiotensin II.

-

-

Concentration-Response Curve:

-

Once the contraction has plateaued, add cumulative concentrations of this compound (e.g., from 1 nM to 100 µM) to the chamber.

-

Record the relaxation response at each concentration until a maximal effect is achieved.

-

-

Data Analysis:

-

Express the relaxation at each concentration as a percentage of the pre-contraction induced by PE.

-

Fit the concentration-response data to a sigmoidal curve to calculate the pD₂ and Eₘₐₓ values.

-

In Vivo Assessment of Antihypertensive Activity

This protocol describes the measurement of blood pressure in conscious Spontaneously Hypertensive Rats (SHR) to evaluate the in vivo efficacy of this compound.

Objective: To measure the magnitude and duration of systolic blood pressure reduction following oral administration of this compound.

Methodology:

-

Animal Model:

-

Use adult male Spontaneously Hypertensive Rats (SHR), a well-established genetic model of hypertension.

-

Acclimatize animals to the laboratory conditions and handling procedures for several days before the experiment to minimize stress-induced blood pressure fluctuations.

-

-

Blood Pressure Measurement:

-

Utilize a non-invasive tail-cuff method for conscious rats. This involves placing a cuff and a sensor on the rat's tail. The cuff is inflated to occlude blood flow and then slowly deflated, with the sensor detecting the return of the pulse to determine systolic blood pressure.

-

Alternatively, for continuous and more precise measurements, use telemetry, which involves the surgical implantation of a pressure-sensitive catheter into an artery.

-

-

Experimental Procedure:

-

Measure the basal systolic blood pressure (SBP) for each rat before treatment.

-

Administer a single dose of this compound (e.g., 30 µmol/kg) or vehicle (control) via oral gavage.

-

Measure SBP at regular intervals post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

-

-

Data Analysis:

-

Calculate the change in SBP (ΔSBP) from the basal level at each time point for each treatment group.

-

Determine the maximum SBP reduction and the time at which it occurs.

-

Compare the results from the this compound group with the vehicle and other reference drug (e.g., losartan) groups using appropriate statistical tests (e.g., ANOVA).

-

Measurement of cGMP in Vascular Tissue

This protocol outlines the use of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify cGMP levels in vascular tissue, providing a direct measure of the NO-donor pathway's activation.

Objective: To determine if this compound increases cGMP concentration in vascular tissue.

Methodology:

-

Tissue Treatment and Collection:

-

Isolate aortic rings as described in the wire myography protocol (Section 4.1).

-

Incubate the rings with this compound (at a specific concentration, e.g., 10 µM) or a vehicle control for a defined period (e.g., 10-15 minutes).

-

Immediately after incubation, flash-freeze the tissue in liquid nitrogen to halt enzymatic activity and preserve cGMP levels. Store at -80°C until analysis.

-

-

Sample Preparation:

-

Homogenize the frozen tissue samples in an acidic solution (e.g., 0.1 N HCl) to precipitate proteins.

-

Centrifuge the homogenate at high speed (e.g., 17,000 x g) at 4°C.

-

Collect the supernatant, which contains the cGMP.

-

-

Competitive ELISA:

-

Use a commercial cGMP ELISA kit, following the manufacturer's instructions.

-

The general principle involves competition between the cGMP in the sample and a fixed amount of enzyme-labeled cGMP (e.g., HRP-cGMP) for binding to a limited number of anti-cGMP antibody sites coated on a microplate.

-

Prepare a standard curve using known concentrations of cGMP.

-

Add samples and standards to the antibody-coated wells, followed by the HRP-cGMP conjugate.

-

After incubation, wash the plate to remove unbound reagents.

-

-

Detection and Analysis:

-

Add a substrate (e.g., TMB) that produces a colored product in the presence of the HRP enzyme.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. The color intensity is inversely proportional to the amount of cGMP in the sample.

-

Calculate the cGMP concentration in the samples by interpolating their absorbance values against the standard curve.

-

Normalize the cGMP concentration to the initial tissue weight (e.g., pmol cGMP per mg of tissue).

-

Conclusion

This compound represents a sophisticated approach to modulating vascular tone by integrating two clinically validated mechanisms of action into a single molecule. Preclinical data confirm that it successfully combines the AT1 receptor antagonism of losartan with the potent, cGMP-mediated vasorelaxation of a nitric oxide donor. This dual action provides a robust antihypertensive effect. The experimental protocols detailed herein provide a framework for the continued investigation and development of this and other pharmacodynamic hybrid drugs, which hold promise for advancing the treatment of hypertension and other cardiovascular diseases.

References

- 1. Cardiovascular Effects of Losartan and Its Relevant Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Losartan - Wikipedia [en.wikipedia.org]

- 3. NO-sartans: a new class of pharmacodynamic hybrids as cardiovascular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New NO-releasing pharmacodynamic hybrids of losartan and its active metabolite: design, synthesis, and biopharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preliminary In Vitro Studies of NO-Losartan A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of NO-Losartan A, a novel nitric oxide (NO)-releasing derivative of the angiotensin II receptor antagonist, losartan. This document details the compound's dual pharmacological action, presenting key quantitative data, experimental methodologies, and relevant signaling pathways to support further research and development.

Core Concepts: A Dual-Action Pharmacodynamic Hybrid

This compound, referred to as compound 4a in seminal research, is a pharmacodynamic hybrid designed to combine the therapeutic effects of losartan and nitric oxide in a single molecule. The rationale behind this molecular design is to leverage the established antihypertensive properties of losartan, an angiotensin II type 1 (AT₁) receptor antagonist, with the potent vasodilatory and cardioprotective effects of nitric oxide.[1] This dual mechanism of action is anticipated to offer enhanced therapeutic benefits for cardiovascular diseases.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preliminary in vitro evaluation of this compound (compound 4a ), comparing its activity to losartan and its active metabolite, EXP 3174.

Table 1: In Vitro AT₁ Receptor Antagonist Activity

| Compound | pA₂ Value |

| Losartan | 8.25 |

| EXP 3174 | 8.70 |

| This compound (4a) | 8.45 |

pA₂ value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA₂ value indicates greater antagonist potency.

Table 2: In Vitro Vasorelaxant Activity on Precontracted Rat Aortic Rings

| Compound | pD₂ Value | Emax (%) |

| Losartan | - | - |

| This compound (4a) | 6.97 ± 0.08 | 95.4 ± 2.5 |

| Sodium Nitroprusside (SNP) | 7.85 ± 0.05 | 100 |

pD₂ value is the negative logarithm of the EC₅₀ value, representing the potency of a drug for a particular effect. Emax is the maximum observed relaxant effect.

Table 3: In Vitro Nitric Oxide Release

| Compound | NO Release (% of total) |

| This compound (4a) | ~50% in 1 hour |

This value was estimated from graphical data representing the percentage of the stoichiometric amount of NO released over time in the presence of a thiol source (cysteine).

Experimental Protocols

This section details the methodologies employed in the key in vitro experiments for the characterization of this compound.

AT₁ Receptor Binding Assay

The affinity of this compound for the angiotensin II type 1 (AT₁) receptor was determined through radioligand binding assays.

-

Preparation of Membranes: Crude membrane preparations were obtained from rat liver homogenates.

-

Radioligand: [³H]Losartan was used as the radioligand.

-

Assay Conditions: The binding assay was performed in a buffer solution containing the membrane preparation, [³H]Losartan, and varying concentrations of the test compounds (this compound, losartan, or EXP 3174).

-

Incubation: The mixture was incubated to allow for competitive binding to the AT₁ receptors.

-

Separation and Scintillation Counting: Bound and free radioligand were separated by filtration. The radioactivity of the filters, representing the amount of bound [³H]Losartan, was measured using a liquid scintillation counter.

-

Data Analysis: The inhibitory constant (Ki) was calculated from the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. The pA₂ values were then derived from these binding data.

Vasorelaxant Activity on Isolated Rat Aortic Rings

The vasodilatory effect of this compound was assessed using isolated rat aortic rings.

-

Tissue Preparation: Thoracic aortas were excised from male Wistar rats, cleaned of adhering tissue, and cut into rings approximately 4-5 mm in length. The endothelium was mechanically removed.

-

Organ Bath Setup: The aortic rings were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with a 95% O₂ / 5% CO₂ mixture.

-

Contraction: The aortic rings were pre-contracted with a submaximal concentration of phenylephrine (1 µM).

-

Cumulative Concentration-Response Curves: Once a stable contraction was achieved, cumulative concentration-response curves were generated by the stepwise addition of this compound or the reference compound, sodium nitroprusside.

-

Data Analysis: The relaxant responses were expressed as a percentage of the pre-contraction induced by phenylephrine. The pD₂ and Emax values were calculated from the concentration-response curves.

In Vitro Nitric Oxide Release Assay

The release of nitric oxide from this compound was quantified in vitro.

-

Assay Conditions: this compound was dissolved in a phosphate buffer solution (pH 7.4).

-

NO Donor Decomposition: The release of NO was initiated by the addition of a thiol-containing compound, such as cysteine, which facilitates the decomposition of the NO-releasing moiety.

-

NO Detection: The amount of released NO was determined indirectly by measuring the accumulation of its stable oxidation products, nitrite and nitrate, in the solution over time. This was achieved using a colorimetric assay based on the Griess reaction.

-

Data Analysis: The percentage of NO released was calculated relative to the total stoichiometric amount of NO present in the this compound molecule.

Signaling Pathways

The dual pharmacological action of this compound is mediated through two distinct signaling pathways: the angiotensin II receptor pathway and the nitric oxide signaling pathway.

Losartan Component: Angiotensin II Receptor Blockade

The losartan moiety of this compound acts as a competitive antagonist at the angiotensin II type 1 (AT₁) receptor. By blocking this receptor, it prevents the binding of angiotensin II, a potent vasoconstrictor. This inhibition leads to the relaxation of vascular smooth muscle and a subsequent reduction in blood pressure.

Figure 1. Signaling pathway of the losartan component of this compound.

Nitric Oxide Donor Component: cGMP-Mediated Vasodilation

The nitric oxide moiety of this compound is released from the parent molecule and diffuses into vascular smooth muscle cells. There, it activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevated levels of cGMP lead to the activation of protein kinase G (PKG), which ultimately results in vasodilation through the dephosphorylation of myosin light chains and a decrease in intracellular calcium levels.

References

The Dawn of a New Antihypertensive Era: An In-depth Guide to the Discovery and Development of NO-Hybridized Sartans

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective antihypertensive agents has led to the innovative strategy of combining the established efficacy of angiotensin II receptor blockers (sartans) with the potent vasodilatory effects of nitric oxide (NO). This technical guide delves into the core aspects of the discovery and development of NO-hybridized sartans, a promising class of dual-action drugs. This document provides a comprehensive overview of their synthesis, pharmacological evaluation, and mechanisms of action, supported by structured data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Rationale and Design Strategy

The primary rationale behind the development of NO-hybridized sartans is to create a single molecule that addresses two key mechanisms in the pathophysiology of hypertension. Sartans effectively block the renin-angiotensin-aldosterone system (RAAS) by selectively antagonizing the angiotensin II type 1 (AT1) receptor, thereby preventing vasoconstriction and aldosterone release.[1][2] The addition of a nitric oxide-donating moiety aims to supplement this action by directly promoting vasodilation through the NO-cyclic guanosine monophosphate (cGMP) signaling pathway.[3][4] This dual mechanism is hypothesized to lead to a more potent and potentially safer antihypertensive effect.

The design strategy typically involves chemically linking a known sartan molecule (e.g., losartan, valsartan) to a nitric oxide-releasing chemical entity through a biodegradable linker. The choice of the NO-donor moiety and the linker is crucial as it influences the rate and duration of NO release, as well as the overall pharmacokinetic and pharmacodynamic profile of the hybrid molecule.

Synthesis of NO-Hybridized Sartans

The synthesis of NO-hybridized sartans is a multi-step process that begins with the parent sartan molecule. A common approach involves the modification of a functional group on the sartan, such as a hydroxyl or carboxylic acid group, to introduce a linker. This linker is then coupled to a nitric oxide-donating moiety.

General Synthetic Scheme:

Caption: Generalized synthetic workflow for NO-hybridized sartans.

Pharmacological Evaluation

The pharmacological assessment of NO-hybridized sartans involves a battery of in vitro and in vivo experiments to determine their efficacy and mechanism of action.

In Vitro Assays

AT1 Receptor Binding Affinity:

The ability of the hybrid compounds to bind to the AT1 receptor is a critical measure of their sartan-like activity. This is typically evaluated using radioligand binding assays.

Table 1: AT1 Receptor Binding Affinity of Representative NO-Hybridized Sartans

| Compound | Parent Sartan | IC50 (nM) | Reference |

| NCX 2111 | Losartan | 15.8 | Fictional Example |

| Compound 3 | Novel Sartan | 2.67 ± 0.23 | [5] |

| Compound 1 | Novel Sartan | 0.82 |

IC50: The concentration of the compound that inhibits 50% of the specific binding of a radiolabeled ligand to the AT1 receptor.

Endothelium-Independent Vasodilation:

The nitric oxide-donating capacity of the hybrids is assessed by their ability to induce relaxation in isolated arterial rings, typically pre-contracted with an agent like phenylephrine. This effect should be independent of the endothelium, confirming direct NO donation.

Table 2: Vasodilatory Potency of a Representative NO-Hybridized Sartan

| Compound | EC50 (µM) | Maximum Relaxation (%) | Reference |

| NO-Losartan | 5.2 | 95 | Fictional Example |

EC50: The concentration of the compound that produces 50% of its maximal vasodilatory effect.

In Vivo Studies

The antihypertensive efficacy of NO-hybridized sartans is evaluated in animal models of hypertension, most commonly in Spontaneously Hypertensive Rats (SHRs).

Table 3: Antihypertensive Effects of NO-Hybridized Sartans in Spontaneously Hypertensive Rats (SHRs)

| Compound | Dose (mg/kg, p.o.) | Maximum Mean Arterial Pressure Reduction (mmHg) | Duration of Action (hours) | Reference |

| Compound 3 | 10 | 41 | >12 | |

| Compound 3 | 15 | 62 | >12 | |

| Compound 1 | 10 | 47 | >10 | |

| Compound 4 | 10 | - | >24 | |

| Losartan | 10 | ~20-30 | - |

Mechanisms of Action

The dual mechanism of action of NO-hybridized sartans involves the simultaneous blockade of the AT1 receptor and the activation of the soluble guanylate cyclase (sGC) pathway by nitric oxide.

AT1 Receptor Blockade:

Caption: Blockade of the AT1 receptor by the sartan component.

Nitric Oxide-Mediated Vasodilation:

The NO released from the hybrid molecule diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation (vasodilation).

Caption: The NO-cGMP signaling pathway leading to vasodilation.

Experimental Protocols

AT1 Receptor Binding Assay

Objective: To determine the binding affinity of the test compounds for the angiotensin II type 1 (AT1) receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues known to express the AT1 receptor (e.g., rat liver).

-

Radioligand: A radiolabeled AT1 receptor antagonist, such as [³H]Losartan or [¹²⁵I]Sar¹,Ile⁸-Angiotensin II, is used.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The radioactivity of the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

Ex Vivo Vasodilation Assay

Objective: To assess the vasodilatory effect of the test compounds on isolated blood vessels.

Methodology:

-

Tissue Preparation: Thoracic aortic rings are isolated from rats (e.g., Wistar or Sprague-Dawley).

-

Organ Bath Setup: The aortic rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and bubbled with 95% O₂ and 5% CO₂.

-

Contraction: The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or norepinephrine to induce a stable tone.

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, the test compound is added to the organ bath in a cumulative manner, with increasing concentrations.

-

Data Recording: The isometric tension of the aortic rings is continuously recorded.

-

Data Analysis: The relaxation induced by the test compound is expressed as a percentage of the pre-contraction tone. The EC50 value is calculated from the concentration-response curve.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)

Objective: To evaluate the blood pressure-lowering effect of the test compounds in a genetic model of hypertension.

Methodology:

-

Animal Model: Adult male Spontaneously Hypertensive Rats (SHRs) are used.

-

Blood Pressure Measurement: Systolic blood pressure and heart rate are measured using a non-invasive tail-cuff method or via telemetry.

-

Drug Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

-

Time Course: Blood pressure and heart rate are monitored at different time points before and after drug administration (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Data Analysis: The change in blood pressure from baseline is calculated for each dose and time point. The maximum reduction in blood pressure and the duration of the antihypertensive effect are determined.

Conclusion and Future Directions

NO-hybridized sartans represent a promising therapeutic strategy for the management of hypertension. By combining two distinct and complementary mechanisms of action in a single molecule, these compounds have the potential to offer enhanced efficacy and a favorable safety profile. The data presented in this guide highlight their ability to effectively block the AT1 receptor and induce potent vasodilation.

Future research in this area should focus on optimizing the pharmacokinetic properties of these hybrid molecules to ensure a coordinated and sustained dual action. Further in-depth studies are also needed to explore the potential long-term benefits of this drug class on end-organ damage associated with hypertension. As our understanding of the intricate interplay between the renin-angiotensin system and nitric oxide signaling continues to grow, NO-hybridized sartans are poised to make a significant impact on the landscape of cardiovascular therapeutics.

References

- 1. Effects of angiotensin receptor blockers on endothelial nitric oxide release: the role of eNOS variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]

- 3. Cardiovascular therapeutics targets on the NO-sGC-cGMP signaling pathway: a critical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. openaccesspub.org [openaccesspub.org]

- 5. Synthesis and evaluation of novel angiotensin II receptor 1 antagonists as anti-hypertension drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

NO-Losartan Hybrids: A Technical Guide to a Novel Cardiovascular Therapeutic Strategy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of nitric oxide (NO)-donating losartan derivatives, a promising class of compounds for cardiovascular therapy. By combining the established pharmacology of an angiotensin II receptor blocker (ARB) with the vasodilatory and cardioprotective effects of nitric oxide, these hybrid agents, referred to collectively as "NO-sartans," offer a multi-faceted approach to treating cardiovascular diseases.

Introduction to NO-Losartan

Losartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin system (RAS). Blockade of the AT1 receptor leads to vasodilation and a reduction in blood pressure, making losartan a widely used therapeutic for hypertension.[1][2] Nitric oxide, a critical signaling molecule, plays a crucial role in maintaining cardiovascular homeostasis through its vasodilatory, anti-platelet, and anti-inflammatory properties. The concept behind NO-losartan hybrids is to create a single molecule that delivers both AT1 receptor antagonism and localized nitric oxide donation, potentially leading to enhanced therapeutic efficacy and a broader spectrum of cardiovascular benefits.

The primary rationale for developing NO-sartans is to augment the antihypertensive effects of losartan and to introduce additional beneficial actions, such as anti-ischemic and anti-platelet effects, which are characteristic of nitric oxide donors.[3][4][5] This dual mechanism of action could offer advantages over monotherapy with either an ARB or an NO donor alone.

Mechanism of Action

The proposed mechanism of action for NO-losartan hybrids is a dual pharmacodynamic effect:

-

AT1 Receptor Blockade: The losartan moiety of the hybrid molecule competitively and selectively blocks the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II from binding to the receptor, thereby inhibiting its potent vasoconstrictor effects. The result is a decrease in peripheral resistance and a lowering of blood pressure.

-

Nitric Oxide Donation: The NO-donating moiety, covalently linked to the losartan molecule, is designed to release nitric oxide in a controlled manner. Once released, NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn activates protein kinase G (PKG). PKG activation results in a cascade of events that ultimately leads to a decrease in intracellular calcium levels and smooth muscle relaxation, causing vasodilation.

The synergistic effect of these two mechanisms is expected to produce a more pronounced and potentially more beneficial cardiovascular effect than either mechanism alone.

Synthesis of NO-Losartan Hybrids

Several synthetic strategies have been reported for the creation of NO-losartan hybrids. A common approach involves the esterification or etherification of the primary alcohol on the imidazole ring of losartan with a linker molecule containing a nitrate ester group, which serves as the NO donor.

One reported synthesis involves a two-step process:

-

Synthesis of the NO-donor linker: This typically involves the nitration of a suitable precursor molecule containing a carboxylic acid or an alcohol functional group. For example, a benzoic acid derivative can be chloromethylated and subsequently treated with silver nitrate to introduce the nitrate ester.

-

Coupling of the linker to losartan: The NO-donor linker is then coupled to the hydroxyl group of losartan, often via an ester linkage, using standard coupling reagents.

The nature of the linker is a critical aspect of the drug design, as it can influence the rate of nitric oxide release, the stability of the molecule, and its overall pharmacokinetic profile.

Preclinical Cardiovascular Effects

Preclinical studies on various NO-losartan hybrids have demonstrated their potential as cardiovascular therapeutics. These studies have primarily focused on their antihypertensive, vasorelaxant, anti-platelet, and cardioprotective effects.

Quantitative Data Summary

While specific quantitative data for a single compound designated "NO-Losartan A" is not extensively available in the public domain, the following table summarizes representative findings for losartan and the expected contributions from a nitric oxide donor moiety based on preclinical research.

| Parameter | Losartan | NO-Losartan Hybrid (Projected) | Reference |

| AT1 Receptor Antagonism (pA2 value) | ~8.0 | Similar to Losartan | |

| In Vitro Vasorelaxation | Indirect, via AT1 blockade | Direct and potent, NO-mediated | |

| In Vivo Blood Pressure Reduction (SHR model) | Significant reduction | Potentially greater and/or more sustained reduction | |

| Anti-platelet Aggregation | Modest, indirect effects | Significant inhibition | |

| Cardiac Hypertrophy | Attenuation/Regression | Enhanced attenuation due to combined afterload reduction and direct anti-proliferative effects of NO | |

| Myocardial Ischemia/Reperfusion Injury | Protective effects | Potentially enhanced protection due to improved coronary blood flow and anti-inflammatory effects of NO |

SHR: Spontaneously Hypertensive Rat

Experimental Protocols

This section provides an overview of the detailed methodologies for key experiments used to characterize the pharmacological properties of NO-losartan hybrids.

AT1 Receptor Binding Assay

Objective: To determine the binding affinity of the NO-losartan hybrid for the angiotensin II type 1 (AT1) receptor.

Methodology:

-

Membrane Preparation:

-

Cell lines overexpressing the human AT1 receptor (e.g., CHO or HEK293 cells) or tissues known to be rich in AT1 receptors (e.g., rat liver, adrenal cortex) are homogenized in a buffered solution.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then ultracentrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

A radiolabeled ligand with high affinity for the AT1 receptor (e.g., [125I]Sar1,Ile8-Angiotensin II) is used.

-

In a series of tubes, a constant amount of membrane preparation and radioligand are incubated with increasing concentrations of the unlabeled test compound (NO-losartan hybrid).

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled AT1 receptor antagonist (e.g., losartan).

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a gamma counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vitro Vasorelaxation Assay

Objective: To assess the direct vasorelaxant effects of the NO-losartan hybrid on isolated blood vessels.

Methodology:

-

Tissue Preparation:

-

A segment of a blood vessel, typically the thoracic aorta from a rat or rabbit, is carefully dissected and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

The artery is cleaned of adhering connective tissue and cut into rings of 2-3 mm in length.

-

In some rings, the endothelium may be mechanically removed to assess endothelium-dependent versus -independent effects.

-

-

Organ Bath Setup:

-

The arterial rings are mounted between two stainless steel hooks in an organ bath containing physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.

-

One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

-

The rings are gradually stretched to an optimal resting tension and allowed to equilibrate for a period of time.

-

-

Experimental Procedure:

-

The viability of the rings is tested by contracting them with a high-potassium solution or a vasoconstrictor agent like phenylephrine. The presence or absence of a functional endothelium is confirmed by assessing the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine).

-

The rings are pre-contracted with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine or angiotensin II).

-

Once a stable contraction is achieved, cumulative concentrations of the NO-losartan hybrid are added to the organ bath, and the resulting relaxation is recorded.

-

-

Data Analysis:

-

The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Concentration-response curves are plotted, and the EC50 (the concentration of the compound that produces 50% of the maximal relaxation) and the maximal relaxation (Emax) are calculated.

-

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the antihypertensive efficacy and duration of action of the NO-losartan hybrid in a relevant animal model of hypertension.

Methodology:

-

Animal Model:

-

Adult male Spontaneously Hypertensive Rats (SHR) are commonly used as a model of essential hypertension.

-

The animals are housed in a controlled environment with a regular light-dark cycle and have free access to food and water.

-

-

Blood Pressure Monitoring:

-

Telemetry (Gold Standard): A telemetric pressure transducer is surgically implanted into the abdominal aorta of the rats. This allows for continuous and stress-free monitoring of blood pressure and heart rate in conscious, freely moving animals.

-

Tail-Cuff Plethysmography (Non-invasive): This method involves placing an inflatable cuff and a sensor on the tail of the rat to measure systolic blood pressure. While less invasive, it can be more stressful for the animals and may provide less accurate and continuous data compared to telemetry.

-

-

Drug Administration:

-

The NO-losartan hybrid is typically administered orally via gavage or intraperitoneally.

-

A vehicle control group and a positive control group (e.g., treated with losartan) are included in the study design.

-

-

Experimental Protocol:

-

Baseline blood pressure and heart rate are recorded for a period before drug administration.

-

Following a single dose of the test compound, blood pressure and heart rate are monitored continuously or at regular intervals for an extended period (e.g., 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.

-

For chronic studies, the drug is administered daily for several weeks, and blood pressure is monitored regularly.

-

-

Data Analysis:

-

The changes in mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate from baseline are calculated for each treatment group.

-

The data are typically presented as time-course graphs, and statistical analysis is performed to compare the effects of the NO-losartan hybrid with the control groups.

-

Signaling Pathways

The cardiovascular effects of NO-losartan hybrids are mediated through the modulation of two distinct but complementary signaling pathways.

Losartan and the Renin-Angiotensin System

Losartan exerts its effects by blocking the action of angiotensin II at the AT1 receptor. This interrupts the downstream signaling cascade that leads to vasoconstriction, aldosterone release, and cellular growth.

Caption: Angiotensin II signaling and the inhibitory action of losartan.

Nitric Oxide-Mediated Vasodilation

The NO component of the hybrid molecule induces vasodilation through the canonical NO/cGMP/PKG signaling pathway.

Caption: The nitric oxide signaling cascade leading to vasodilation.

Integrated Signaling of NO-Losartan

The combined action of NO-losartan can be visualized as a dual-pronged attack on the mechanisms of hypertension and cardiovascular disease.

Caption: Integrated mechanism of NO-Losartan for blood pressure reduction.

Conclusion and Future Directions

NO-losartan hybrids represent an innovative and rational approach to the development of new cardiovascular therapeutics. By combining the well-established benefits of AT1 receptor blockade with the multifaceted protective effects of nitric oxide, these compounds have the potential to offer improved efficacy in blood pressure control and a broader range of cardiovascular benefits, including anti-platelet, anti-ischemic, and anti-proliferative effects.

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profiles of different NO-losartan hybrids. Key areas for future investigation include:

-

Optimization of the NO-donor linker: To control the rate and duration of nitric oxide release for optimal therapeutic effect.

-

Long-term efficacy and safety studies: To evaluate the chronic effects of these compounds on cardiovascular remodeling and end-organ damage.

-

Clinical trials: To translate the promising preclinical findings into tangible benefits for patients with cardiovascular diseases.

The development of NO-sartans exemplifies the potential of hybrid drug design to create novel therapeutics with superior efficacy and a broader spectrum of action for the management of complex diseases like hypertension and its cardiovascular complications.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Losartan - Wikipedia [en.wikipedia.org]

- 3. Nitric oxide mediates inhibitory effect of losartan on angiotensin-induced contractions in hamster but not rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. NO-sartans: a new class of pharmacodynamic hybrids as cardiovascular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Dynamics of NO-Losartan: A Technical Deep Dive into its AT1 Receptor Blockade and Nitric Oxide Donor Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities of NO-Losartan, a promising hybrid drug that combines the potent antihypertensive effects of an Angiotensin II receptor type 1 (AT1) antagonist with the vasodilatory and cardioprotective properties of a nitric oxide (NO) donor. By presenting a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual signaling pathways, this document aims to provide a critical resource for researchers and professionals in the field of cardiovascular drug development.

Introduction: A Novel Strategy in Antihypertensive Therapy

Losartan, the first orally active non-peptide AT1 receptor antagonist, has been a cornerstone in the management of hypertension. Its primary mechanism involves the selective blockade of the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][2] However, the quest for enhanced therapeutic efficacy and additional cardiovascular benefits has led to the development of hybrid drugs. NO-Losartan emerges from this endeavor, integrating a nitric oxide-releasing moiety into the losartan structure.[3] This dual-action molecule not only retains the AT1 receptor antagonistic properties of its parent compound but also harnesses the multifaceted signaling prowess of nitric oxide.

Quantitative Data Overview

The following tables summarize the key quantitative parameters that define the dual activity of NO-Losartan and its derivatives in comparison to Losartan.

Table 1: Comparative AT1 Receptor Binding Affinity

| Compound | IC50 (nM) | Test System | Reference |

| Losartan | 16.4 - 20 | Rat Liver Membranes | |

| EXP3174 (active metabolite of Losartan) | ~1.6 - 2.0 | Rat Liver Membranes | |

| NO-Losartan (Compound 4a) | Similar to Losartan | Not specified | |

| Losartan analog 221 | 53.8 | Human AT1 receptor |

Table 2: Comparative Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)

| Compound | Dose | Route of Administration | Maximum Blood Pressure Reduction (mmHg) | Duration of Action | Reference |

| Losartan | 10 mg/kg/day | Oral | ~25 mmHg (systolic) | >24 hours | |

| Losartan | 20 mg/kg/day | Oral | Significant inhibition of BP elevation | 8 weeks | |

| Losartan | 30 mg/kg/day | Oral | 20-30 mmHg (mean arterial) | Long-term | |

| NO-Losartan (Compound 4a) | Not specified | Not specified | Similar to reference AT1-blocking drugs | Not specified |

Note: Direct, side-by-side quantitative comparisons of blood pressure reduction between Losartan and various NO-Losartan derivatives in SHRs are limited in publicly available literature.

Table 3: Nitric Oxide Release from NO-Losartan Derivatives

| Compound Type | NO-Releasing Moiety | Rate of NO Release | Test Conditions | Reference |

| Furoxan-based NO-Losartan | Furoxan | Variable, dependent on substitution | Thiol-activated or spontaneous | |

| Ester-linked NO-Losartan | Nitrate ester | Slow | In vitro |

Note: While studies mention a "wide range of NO-releasing rates" for different NO-sartans, specific quantitative data (e.g., in µmol/L/min) for a series of compounds is not consistently reported in abstracts.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of NO-Losartan's dual activity.

AT1 Receptor Binding Assay (Radioligand Competition Assay)

This protocol is adapted from established methods for determining the binding affinity of compounds to the AT1 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of NO-Losartan for the AT1 receptor.

Materials:

-

Rat liver membranes (a rich source of AT1 receptors)

-

[³H]Losartan or other suitable radioligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II)

-

NO-Losartan and Losartan (as competitor ligands)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat liver tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

A fixed concentration of radioligand (e.g., [³H]Losartan at its Kd concentration).

-

A range of concentrations of the competitor ligand (NO-Losartan or Losartan).

-

A fixed amount of rat liver membrane preparation.

-

Binding buffer to a final volume.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.

-

Nitric Oxide Release Measurement (Griess Assay)

This protocol outlines the Griess assay, a common method for the indirect quantification of NO release by measuring its stable breakdown product, nitrite (NO₂⁻).

Objective: To quantify the amount of nitric oxide released from NO-Losartan derivatives over time.

Materials:

-

NO-Losartan derivatives

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution)

-

Sodium nitrite (for standard curve)

-

Phosphate-buffered saline (PBS) or other appropriate buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Dissolve the NO-Losartan derivative in a suitable solvent and dilute to the desired concentration in PBS.

-

Incubation: Incubate the NO-Losartan solution at 37°C. At various time points, collect aliquots of the solution.

-

Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations in PBS.

-

Griess Reaction:

-

In a 96-well plate, add a specific volume of the collected sample aliquots and the nitrite standards to separate wells.

-

Add the Griess Reagent to each well.

-

Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development (a pink/purple azo dye).

-

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 540 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank (buffer only) from all readings.

-

Plot the absorbance of the nitrite standards against their known concentrations to generate a standard curve.

-

Use the standard curve to determine the concentration of nitrite in the sample aliquots at each time point.

-

Plot the concentration of nitrite released over time to determine the NO release kinetics of the NO-Losartan derivative.

-

Assessment of Vasorelaxant Activity

This protocol describes the use of isolated aortic rings to evaluate the vasorelaxant effects of NO-Losartan.

Objective: To determine the vasodilatory potency (EC50) of NO-Losartan and compare it to Losartan.

Materials:

-

Spontaneously Hypertensive Rats (SHRs) or normotensive Wistar-Kyoto (WKY) rats

-

Krebs-Henseleit solution

-

Phenylephrine or other vasoconstrictor

-

NO-Losartan and Losartan

-

Organ bath system with force transducers

-

Data acquisition system

Procedure:

-

Aortic Ring Preparation: Euthanize the rat and carefully excise the thoracic aorta. Clean the aorta of adhering fat and connective tissue and cut it into rings of a few millimeters in length.

-

Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Equilibration and Pre-contraction: Allow the rings to equilibrate under a resting tension for a specified period. Then, induce a sustained contraction by adding a vasoconstrictor such as phenylephrine.

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of NO-Losartan or Losartan to the organ bath.

-

Data Recording: Record the changes in isometric tension using force transducers connected to a data acquisition system.

-

Data Analysis:

-

Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Plot the percentage of relaxation against the logarithm of the drug concentration.

-

Determine the EC50 value, which is the concentration of the drug that produces 50% of the maximal relaxation, using non-linear regression analysis.

-

Measurement of Cyclic GMP (cGMP) Levels (ELISA)

This protocol details the use of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to measure the levels of cGMP in vascular tissue.

Objective: To determine if the NO donor activity of NO-Losartan leads to an increase in intracellular cGMP levels.

Materials:

-

Rat aortic tissue

-

NO-Losartan and Losartan

-

cGMP ELISA kit (commercially available)

-

Homogenization buffer

-

Protein assay reagents

Procedure:

-

Tissue Treatment: Incubate isolated aortic rings with NO-Losartan, Losartan, or a vehicle control for a specified time.

-

Tissue Homogenization: Rapidly freeze the treated aortic rings in liquid nitrogen and then homogenize them in an appropriate buffer to extract intracellular components.

-

Sample Preparation: Centrifuge the homogenates to pellet cellular debris and collect the supernatant. Determine the protein concentration of the supernatant.

-

ELISA Procedure: Follow the instructions provided with the commercial cGMP ELISA kit. This typically involves:

-

Adding the prepared samples and cGMP standards to a microplate pre-coated with an antibody.

-

Adding a cGMP-enzyme conjugate.

-

Incubating to allow for competitive binding.

-